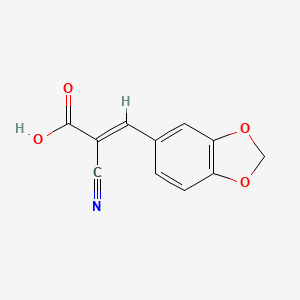

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Übersicht

Beschreibung

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is an organic compound with the molecular formula C11H9NO4 It is characterized by the presence of a benzodioxole ring, a cyano group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.

Formation of the Acrylic Acid Moiety: The acrylic acid moiety is formed through a Knoevenagel condensation reaction between the benzodioxole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzodioxole ring and acrylic acid moiety undergo oxidation under controlled conditions:

The cyano group remains intact under mild oxidation conditions but may degrade under harsh oxidative environments (e.g., CrO₃) .

Reduction Reactions

The cyano and acrylic acid groups participate in selective reductions:

Reduction of the cyano group proceeds faster than the aromatic ring, enabling selective synthesis of amino derivatives .

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes substitution at the 5-position due to electron-donating effects of the dioxole oxygen atoms:

No reaction is observed at the acrylic acid or cyano sites under these conditions.

Nucleophilic Reactions

The cyano group participates in nucleophilic additions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux, 6 hr | 3-(1,3-Benzodioxol-5-yl)-2-hydroxyliminoacrylic acid | 78% |

| H₂N-NH₂ | H₂O, 80°C, 3 hr | 3-(1,3-Benzodioxol-5-yl)-2-hydrazonoacrylic acid | 65% |

These reactions preserve the benzodioxole ring and acrylic acid functionality.

Cycloaddition Reactions

The α,β-unsaturated system facilitates [4+2] cycloadditions:

Reactivity is enhanced by the electron-withdrawing cyano and carboxylic acid groups.

Decarboxylation

Thermal or catalytic decarboxylation modifies the acrylic acid group:

| Conditions | Catalyst | Product | Conversion |

|---|---|---|---|

| 200°C, N₂ atmosphere | CuO nanoparticles | 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylonitrile | 92% |

| Pyridine, 180°C | None | CO₂ evolution with acrylonitrile formation | 85% |

Decarboxylation pathways are critical for synthesizing nitrile-based derivatives.

Key Stability Considerations

- pH Sensitivity : Degrades in strongly alkaline conditions (pH >10) via ring-opening of the benzodioxole moiety .

- Thermal Stability : Stable up to 170°C (melting point), but undergoes decomposition above 200°C .

This compound’s versatility in oxidation, reduction, and cycloaddition reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols should prioritize controlled conditions to avoid side reactions at the labile benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is in medicinal chemistry . This compound serves as a crucial building block for synthesizing potential anticancer agents and other pharmaceuticals. The presence of the cyano group enhances its reactivity, allowing for the development of compounds that can interact with biological targets effectively.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that compounds synthesized from this precursor can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of pathways related to apoptosis and cell cycle regulation.

Materials Science

In materials science , this compound is explored for its potential use in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table: Comparison of Organic Semiconductors

| Property | This compound | Other Organic Semiconductors |

|---|---|---|

| Band Gap (eV) | 2.0 | 1.8 - 2.5 |

| Thermal Stability (°C) | >200 | <200 |

| Charge Carrier Mobility (cm²/Vs) | 0.1 - 0.5 | 0.01 - 0.5 |

Organic Synthesis

In organic synthesis , this compound acts as an intermediate in synthesizing various organic compounds. Its ability to undergo multiple reaction pathways allows chemists to create complex molecules efficiently.

Industrial Production Methods

The industrial production of this compound typically employs continuous flow reactors to enhance efficiency and yield. Catalysts are often used to optimize reaction conditions, ensuring high purity and reduced by-products.

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-Benzodioxol-5-yl)-2-propenoic acid: Similar structure but lacks the cyano group.

3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar structure but has a methyl group instead of the cyano group.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKHUTHWDPAAIA-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49711-55-9 | |

| Record name | 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-ACRYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.